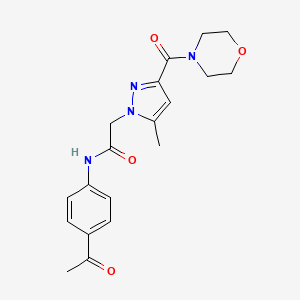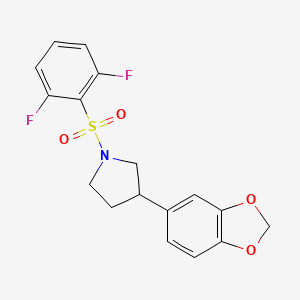
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that features a cyclobutylmethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring with cyclobutylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Pyrazole N-oxides: Formed from the oxidation of the pyrazole ring.
Aplicaciones Científicas De Investigación
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
- 1-(Cyclopentylmethyl)-1H-pyrazole-4-sulfonyl chloride
- 1-(Cyclohexylmethyl)-1H-pyrazole-4-sulfonyl chloride
Uniqueness
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHLWXKMUQILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2897317.png)

![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)
![2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B2897320.png)



![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)





